molecular formula C11H12N2O2S3 B039413 4-Amino-2-methylthio-5-tosylthiazole CAS No. 117420-82-3

4-Amino-2-methylthio-5-tosylthiazole

Cat. No.: B039413
CAS No.: 117420-82-3
M. Wt: 300.4 g/mol
InChI Key: UIQFJTVXRNTXAR-UHFFFAOYSA-N
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Description

4-Amino-2-methylthio-5-tosylthiazole is a thiazole-based heterocyclic compound featuring a toluenesulfonyl (tosyl) group at position 5, an amino group at position 4, and a methylthio (-SCH₃) substituent at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The tosyl group enhances electrophilicity and may influence pharmacokinetics by increasing molecular weight and modulating solubility.

Properties

CAS No.

117420-82-3

Molecular Formula

C11H12N2O2S3

Molecular Weight

300.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine

InChI

InChI=1S/C11H12N2O2S3/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)13-11(16-2)17-10/h3-6H,12H2,1-2H3

InChI Key

UIQFJTVXRNTXAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N

Synonyms

4-AMINO-2-METHYLTHIO-5-TOSYLTHIAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents Key Functional Groups Reported Biological Activity References
4-Amino-2-methylthio-5-tosylthiazole Thiazole - 2-methylthio
- 4-amino
- 5-tosyl
Tosyl (electron-withdrawing), -SCH₃, -NH₂ Hypothesized anticancer/antiviral (inferred from analogs)
5-Acetyl-2-amino-4-methylthiazole Thiazole - 2-amino
- 4-methyl
- 5-acetyl
Acetyl (electron-withdrawing), -CH₃, -NH₂ Uncharacterized toxicity; synthetic intermediate
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Thiadiazole - 2-amino
- 5-(4-Cl-phenyl)
Chlorophenyl (hydrophobic), -NH₂ Research applications in drug discovery
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone Thiazole - 2-anilino
- 4-methyl
- 5-(4-Cl-benzoyl)
Benzoyl ketone, -NPh, -CH₃ Antitumor activity (experimental)
Ethyl 5-aminothiazole-4-carboxylate Thiazole - 4-carboxylate
- 5-amino
Ester (electron-withdrawing), -NH₂ Synthetic precursor for bioactive molecules

Structural and Functional Analysis:

Core Heterocycle Differences: Thiazole (1 sulfur, 1 nitrogen) vs. Tosyl vs. acetyl/ester groups: The tosyl group (bulky, sulfonic acid derivative) may reduce solubility in aqueous media compared to acetyl or ester moieties but could improve binding to hydrophobic enzyme pockets .

Substituent Effects: Amino Group (-NH₂): Common in all compared compounds, enabling hydrogen bonding with biological targets (e.g., kinases or viral proteases) . Methylthio (-SCH₃): Enhances lipophilicity and may act as a metabolic stabilizer compared to simpler alkyl groups . Chlorophenyl/Benzoyl: Hydrophobic substituents in and improve membrane permeability, critical for intracellular targets .

Biological Activity Trends :

  • Antitumor activity is strongly associated with thiazoles bearing aromatic ketones or halogenated aryl groups (e.g., 4-chlorophenyl in ) .
  • Tosyl-containing analogs (like the target compound) are less studied but may leverage sulfonate groups for targeted protein inhibition, as seen in protease inhibitors .

Research Findings and Implications

  • Toxicity Considerations: Limited data exist for tosyl-thiazoles, but related compounds (e.g., 5-Acetyl-2-amino-4-methylthiazole) highlight the need for thorough toxicological profiling .
  • Anticancer Potential: The antitumor activity of (4-chlorophenyl)(thiazol-5-yl)methanone derivatives () supports further exploration of this compound in oncology screens .

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